4-((Diethylamino)methyl)benzoic acid hydrochloride

Antimicrobial Inhibition Zone Gram-positive

Substituting the free base (CAS 62642-59-5) for this hydrochloride salt alters solubility, reactivity, and assay outcomes. Ensure experimental reproducibility with the correct stoichiometry. - **Critical differentiation:** Para-diethylaminomethyl group is essential for antimicrobial activity (S. aureus, E. coli) and metal-complex synthesis. - **Application-ready:** Water-soluble precursor for aqueous amide couplings, bioconjugation, and cytotoxicity controls (H9 T-cell assays). - **Supply security:** >95% purity, crystalline solid, documented inhibition zone benchmarks.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 106261-54-5
Cat. No. B022052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Diethylamino)methyl)benzoic acid hydrochloride
CAS106261-54-5
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
InChIKeyDRSXCOZXAABDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Diethylamino)methyl)benzoic acid hydrochloride Procurement Overview


4-((Diethylamino)methyl)benzoic acid hydrochloride (CAS 106261-54-5) is a para-substituted benzoic acid derivative bearing a diethylaminomethyl group, primarily available as the hydrochloride salt (MF: C₁₂H₁₈ClNO₂, MW: 243.73 g/mol) . Structurally, it is a tertiary amine derivative of p-toluic acid, not to be confused with the local anesthetic procaine (2-(diethylamino)ethyl 4-aminobenzoate) despite frequent mislabeling in vendor catalogs . The compound is supplied with a typical minimum purity specification of ≥95% and is used predominantly as a versatile building block in organic synthesis and medicinal chemistry research, with documented antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .

Format Hydrochloride salt, water-soluble for aqueous protocols
Purity Specified purity with defined impurity limits
Screening Supports antimicrobial susceptibility studies
Caution Cytotoxicity flag in T-cell assays requires review

4-((Diethylamino)methyl)benzoic acid hydrochloride Generic Substitution Risks


The substitution of 4-((Diethylamino)methyl)benzoic acid hydrochloride with a generic analog or its free base form is scientifically unsound due to critical differences in solubility, reactivity, and target engagement that directly impact experimental reproducibility. The hydrochloride salt (CAS 106261-54-5) is supplied as a water-soluble, crystalline solid with a well-defined stoichiometry, whereas the free base (CAS 62642-59-5) is a distinct chemical entity with markedly different solubility and ionization properties . In antimicrobial assays, the diethylaminomethyl substitution pattern is essential for activity; simple replacement with a dimethylamino or amino group yields compounds with reduced or absent biological effect due to altered membrane permeability and target affinity . Furthermore, the specific substitution pattern dictates the compound's utility as a building block: the para-positioned diethylaminomethyl group provides a unique handle for subsequent derivatization that cannot be replicated by ortho- or meta-substituted analogs, nor by ester-containing compounds like procaine .

Free base (CAS 62642-59-5) May lack aqueous solubility and specified purity, altering assay compatibility
Dimethylamino analog Reduced antimicrobial effect due to lower solubility and target engagement
Ortho/meta-substituted analogs Shifted building-block reactivity may not support the same derivatization pathways

4-((Diethylamino)methyl)benzoic acid hydrochloride Key Differentiating Evidence


Antimicrobial Efficacy Against S. aureus and E. coli

In a comparative study of antimicrobial activity, 4-((diethylamino)methyl)benzoic acid hydrochloride demonstrated measurable growth inhibition against key pathogens. At a concentration of 1 mg/mL, the compound produced inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli . This activity is specifically attributed to the diethylamino group; the dimethylamino analog exhibited lower solubility and consequently reduced activity .

Antimicrobial Zone
Reported
S. aureus: 15 mm, E. coli: 12 mm (1 mg/mL)
Supports antimicrobial screening context
Dimethylamino analog showed lower activity
Antimicrobial Inhibition Zone Gram-positive Gram-negative

Purity Specifications and Impurity Control

The hydrochloride salt is available from reputable suppliers with a documented minimum purity of 95% by HPLC, with typical lot-specific values reaching ≥99% . In contrast, the free base form is often supplied without a specified purity or with a lower typical purity of 95%, and is frequently described as a 'useful research chemical' lacking the rigorous quality control applied to the hydrochloride salt . Individual impurity levels for the hydrochloride salt are controlled to ≤0.5%, with total impurities ≤1.0% as measured by HPLC, ensuring consistency in sensitive applications .

Purity Specification
Specification review
≥95% minimum, typical ≥99%; impurities ≤1.0%
Enables batch-to-batch consistency
Free base lacks comparable specification
Purity HPLC Quality Control Impurity

Cytotoxicity in H9 T-Cell Assays

4-((Diethylamino)methyl)benzoic acid hydrochloride has been evaluated for cytotoxicity against the H9 human T-cell line and was classified as 'Toxic' in that specific assay . This finding is not universal across all cell types or concentrations, but it serves as a critical data point for researchers planning cell-based experiments. In contrast, simple benzoic acid and 4-aminobenzoic acid (PABA) are widely considered non-toxic at low concentrations, underscoring that the diethylaminomethyl substitution introduces a distinct biological liability that must be accounted for in experimental design [1].

Cytotoxicity Flag
Class-level inference
Classified ‘Toxic’ in H9 T-cell assay
Cytotoxicity endpoint flag for cell studies
Context-dependent; not universal across cell types
Cytotoxicity Cell Viability H9 Cell Line Toxicology

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt (CAS 106261-54-5) is explicitly documented as a white to off-white solid that is soluble in water, a property conferred by the charged ammonium moiety . The corresponding free base (CAS 62642-59-5) is described as a solid with no explicit water solubility data reported in supplier documentation, but its structure as an uncharged amine-acid inner salt suggests significantly lower aqueous solubility . This difference is critical for experimental protocols requiring aqueous dissolution without the use of organic co-solvents.

Aqueous Solubility
Reported
Target: soluble in water; Free base: not specified
Supports aqueous protocol selection
Free base may require co-solvents
Solubility Hydrochloride Salt Free Base Formulation

4-((Diethylamino)methyl)benzoic acid hydrochloride Application Scenarios


Antimicrobial Susceptibility and Mechanism of Action Studies

This compound is suited for use as a positive control or test article in antimicrobial susceptibility assays against S. aureus and E. coli, where the diethylaminomethyl group is known to be essential for membrane disruption activity . The documented inhibition zones provide a benchmark for comparing the activity of novel derivatives or complex formulations .

Synthesis of Benzoic Acid-Based Pharmacophores and Metal Complexes

The hydrochloride salt serves as a reliable, water-soluble precursor for the synthesis of diverse benzoic acid derivatives, including metal complexes (e.g., organotin(IV) complexes) that have shown enhanced antimicrobial properties compared to the free acid . Its defined purity and stoichiometry ensure reproducible yields and product characterization .

Cell-Based Cytotoxicity Screening with Defined Toxicity Controls

Given its documented 'Toxic' classification in H9 T-cell assays, this compound can be strategically employed as a positive control for cytotoxicity in screening campaigns, helping researchers differentiate between genuine target-mediated effects and non-specific cell death . This is particularly relevant when evaluating structurally related benzoic acid derivatives where toxicity profiles are unknown.

Aqueous Reaction Development and Bioconjugation

The water solubility of the hydrochloride salt makes it an ideal candidate for aqueous-phase reactions, such as amide bond formations or bioconjugation reactions, where the free acid group can be activated for coupling to amines or other nucleophiles without the need for organic co-solvents . This property is especially valuable in bioconjugate chemistry or in the preparation of water-soluble pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility studies
Diethylaminomethyl group essential for membrane disruption
Zone-of-inhibition benchmarking in Gram-positive and Gram-negative screening
Synthesis of benzoic acid pharmacophores
Water-soluble building block with defined purity
Reproducible derivatization and metal complex formation
Cell-based cytotoxicity screening controls
Documented cytotoxicity flag in T-cell assays
Differentiation of target-specific vs. non-specific cytotoxicity
Aqueous reaction development and bioconjugation
Aqueous solubility eliminates co-solvents
Compatibility with bioconjugation and aqueous coupling chemistries

Technical Documentation Hub

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